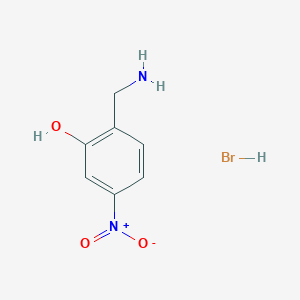
2-(aminomethyl)-5-nitrophenol hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(aminomethyl)-5-nitrophenol hydrobromide is an organic compound with a complex structure that includes both amino and nitro functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(aminomethyl)-5-nitrophenol hydrobromide typically involves multiple steps One common method starts with the nitration of phenol to introduce the nitro groupThe final step involves the formation of the hydrobromide salt by reacting the compound with hydrobromic acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-(aminomethyl)-5-nitrophenol hydrobromide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino and nitro groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Oxidizing agents like potassium permanganate can be used for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can lead to the formation of 2-(Aminomethyl)-5-aminophenol;hydrobromide .
Aplicaciones Científicas De Investigación
2-(aminomethyl)-5-nitrophenol hydrobromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of various chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(aminomethyl)-5-nitrophenol hydrobromide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The aminomethyl group can also participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity .
Comparación Con Compuestos Similares
Similar Compounds
2-(Aminomethyl)-5-aminophenol;hydrobromide: Similar structure but with an amino group instead of a nitro group.
2-(Aminomethyl)-5-nitrophenol;hydrochloride: Similar structure but with a hydrochloride salt instead of a hydrobromide salt.
Uniqueness
The presence of both amino and nitro groups allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Propiedades
IUPAC Name |
2-(aminomethyl)-5-nitrophenol;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3.BrH/c8-4-5-1-2-6(9(11)12)3-7(5)10;/h1-3,10H,4,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTAVCBVHEXFJIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])O)CN.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Bromo-2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}-5-(trifluoromethyl)pyridine](/img/structure/B2779373.png)
![4-[8-(2-methoxybenzenesulfonyl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl]morpholine](/img/structure/B2779375.png)
![4-(2-Methoxyethyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2779376.png)
![{1-[(3-fluorophenyl)methyl]-2-sulfanyl-1H-imidazol-5-yl}methanol](/img/structure/B2779379.png)
![N-(4-fluoro-3-nitrophenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2779381.png)
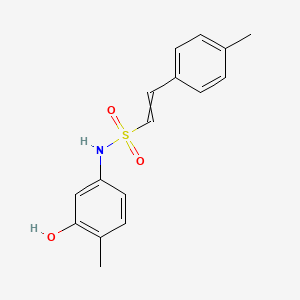
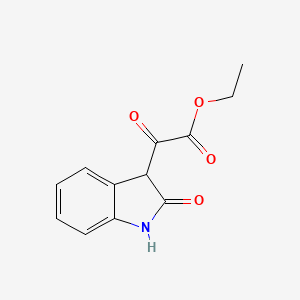
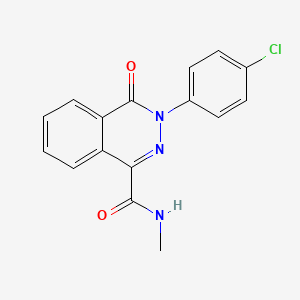
![N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-2-phenylacetamide](/img/structure/B2779389.png)
![4-((6-fluorobenzo[d]thiazol-2-yl)oxy)-N-isopropylpiperidine-1-carboxamide](/img/structure/B2779391.png)
![Ethyl 2-acetamido-2-[(4-fluorophenyl)carbamoyl]acetate](/img/structure/B2779392.png)
![5-Fluoro-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2779393.png)
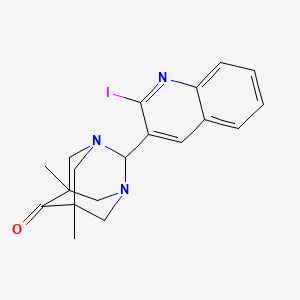
![(E)-3-bromo-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2779395.png)
